N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
This compound belongs to the furochromen acetamide class, characterized by a fused furochromen core linked to an acetamide moiety. The structure features a 2,5,9-trimethyl-substituted furochromen ring, a phenyl group at position 3, and an N-methyl-N-[2-(pyridin-2-yl)ethyl] side chain. The pyridinylethyl group enhances solubility and binding interactions with biological targets, while the methyl substituents influence steric and electronic properties .
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C30H28N2O4/c1-18-23-16-25-27(21-10-6-5-7-11-21)20(3)35-29(25)19(2)28(23)36-30(34)24(18)17-26(33)32(4)15-13-22-12-8-9-14-31-22/h5-12,14,16H,13,15,17H2,1-4H3 |
InChI Key |
MYDVYSHUVSSAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)N(C)CCC5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furochromen core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the pyridine moiety: This step often involves the use of pyridine derivatives and coupling reactions.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits bioactivity against specific targets.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide
Key Differences :
- Substituents on the Furochromen Core : The target compound has 2,5,9-trimethyl groups , whereas the analog in has a 5-methyl group and lacks methyl groups at positions 2 and 9 .
- Aryl Group at Position 3 : The analog substitutes the phenyl group with a 4-chlorophenyl , introducing an electron-withdrawing chlorine atom, which may alter electronic density and binding affinity .
Physicochemical Implications :
- The additional methyl groups in the target compound increase molecular weight (estimated ~515 g/mol vs.
- The chlorine atom in the analog enhances polarity, possibly improving solubility in aqueous media compared to the target compound’s phenyl group .
Comparison with Thienopyrimidinone Acetamide Derivatives
The compound in , N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide, shares the acetamide functional group but differs in core structure:
- Core Heterocycle: The thieno[2,3-d]pyrimidinone core () vs. the furochromen system (target compound). Thienopyrimidinones exhibit distinct electronic properties due to sulfur’s polarizability, whereas the fused furan ring in furochromens offers rigidity .
- Biological Relevance: Thienopyrimidinones are known kinase inhibitors, while furochromen acetamides are explored for anticancer activity. The pyridinylethyl side chain in the target compound may enhance target specificity compared to the simpler N-methyl group in ’s derivative .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Chlorine vs. Phenyl : The 4-chlorophenyl group in the analog may improve binding to hydrophobic pockets in enzymes, whereas the phenyl group in the target compound could favor π-π stacking interactions .
- Core Heterocycle Impact: The furochromen system’s rigidity (target compound) may favor planar binding to DNA or kinases, while the thienopyrimidinone’s sulfur atom () could facilitate hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
